molecular formula C6H6NNaO4 B3147888 4-Nitrophenol sodium salt dihydrate CAS No. 63317-67-9

4-Nitrophenol sodium salt dihydrate

Cat. No.: B3147888
CAS No.: 63317-67-9
M. Wt: 179.11 g/mol
InChI Key: SFNXTNREEGTEJL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenol sodium salt dihydrate is a useful research compound. Its molecular formula is C6H6NNaO4 and its molecular weight is 179.11 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 4-nitrophenolate Dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63317-67-9

Molecular Formula

C6H6NNaO4

Molecular Weight

179.11 g/mol

IUPAC Name

sodium;4-nitrophenolate;hydrate

InChI

InChI=1S/C6H5NO3.Na.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4,8H;;1H2/q;+1;/p-1

InChI Key

SFNXTNREEGTEJL-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].O.[Na+]

Pictograms

Flammable; Irritant; Health Hazard

Origin of Product

United States

Significance in Contemporary Chemical Science and Engineering

4-Nitrophenol (B140041) sodium salt dihydrate, a yellow crystalline solid, holds a significant position in modern chemical science and engineering. nih.gov It serves as a crucial intermediate in various synthetic processes. Its applications span across multiple industries, including the pharmaceutical, dye and pigment, and agricultural sectors. nbinnochem.com In the pharmaceutical industry, it is utilized in the synthesis of certain drugs. nbinnochem.com It also acts as a raw material for producing dyes and pigments, particularly yellow dyes. nbinnochem.com Furthermore, its antimicrobial properties make it useful as a pesticide or fungicide in agriculture. nbinnochem.com

The compound's utility extends to analytical chemistry, where it is used as an acid-base indicator and a reagent for glucose determination. nacchemical.com In research, it is valued as an analytical standard. sigmaaldrich.com

Interactive Data Table: Physicochemical Properties of 4-Nitrophenol Sodium Salt Dihydrate

PropertyValueReference
CAS Number 66924-59-2 chemicalbook.com
Molecular Formula C6H8NNaO5 echemi.com
Molecular Weight 197.12 g/mol sigmaaldrich.com
Appearance Yellow to orange crystalline powder echemi.com
Melting Point >300 °C chemicalbook.com
Flash Point 90 °C echemi.com
Solubility Soluble in water, ethanol, and methanol (B129727). aip.org Insoluble in some organic solvents. nacchemical.com

Evolution of Research Perspectives on Nitrophenolate Derivatives

Research on nitrophenolate derivatives, including the sodium salt of 4-nitrophenol (B140041), has evolved significantly over time. Initially, the focus was on their synthesis and basic applications, such as in the creation of dyes and as simple analytical reagents. nacchemical.com These compounds were recognized for their role as intermediates in the production of more complex molecules. nacchemical.com

Contemporary research has shifted towards exploring the more nuanced and advanced properties of these derivatives. A key area of investigation is in the field of nonlinear optics (NLO). For instance, large organic ionic crystals of 4-nitrophenol sodium salt dihydrate (NPNa) and its deuterated form have been grown and studied for their second-harmonic generation (SHG) capabilities. aip.org Research has shown that these crystals possess significantly larger Vickers hardness and thermal conductivities compared to conventional organic molecular crystals. aip.org The substitution of heavy water (D2O) for the water of crystallization in NPNa has been found to effectively reduce the optical loss coefficient, enhancing its potential for use in high-power laser applications. aip.org

Furthermore, recent studies have delved into enhancing the physical properties of sodium para-nitrophenolate dihydrate crystals for optoelectronic and NLO applications by doping them with trivalent metal ions like Al3+. ijsrset.com This line of research aims to modify and improve the material's properties for specific technological uses. The investigation into the role of functional groups, such as the nitro group, and their positions on the adsorption behavior of nitrophenols onto activated carbon represents another modern research direction, highlighting a move towards understanding and controlling molecular interactions for environmental applications. mdpi.com

Interdisciplinary Relevance Across Materials Science, Catalysis, and Environmental Chemistry

Established Synthetic Pathways for this compound

The primary and most common method for synthesizing this compound involves a straightforward acid-base reaction.

Solution-Phase Synthesis from 4-Nitrophenol and Sodium Hydroxide (B78521)

The synthesis of this compound is typically achieved through the reaction of 4-Nitrophenol with sodium hydroxide in an aqueous medium. kajay-remedies.com In this reaction, the acidic proton of the hydroxyl group in 4-Nitrophenol is neutralized by the hydroxide ion from sodium hydroxide, forming the sodium 4-nitrophenolate (B89219). kajay-remedies.com Subsequent crystallization from the aqueous solution incorporates two water molecules into the crystal lattice, yielding the dihydrate form. kajay-remedies.com The chemical equation for this reaction is as follows:

O₂NC₆H₄OH + NaOH + 2H₂O → O₂NC₆H₄ONa·2H₂O

The reaction is generally carried out under controlled temperature conditions to ensure the formation of a pure product. kajay-remedies.com Methanol (B129727) is also a commonly used solvent for this synthesis, particularly for growing single crystals. researchgate.net The purity of the synthesized compound is crucial for its application in fields like nonlinear optics.

Controlled Crystallization Techniques

The growth of high-quality single crystals of this compound is essential for its use in nonlinear optical devices. Several controlled crystallization techniques have been employed to achieve this, each with its own advantages.

Slow Evaporation Methods for Single Crystal Growth

Slow evaporation is a widely used and relatively simple technique for growing single crystals of this compound. researchgate.netaip.orgmit.edu A saturated or near-saturated solution of the compound is prepared, typically in a suitable solvent like methanol or water, and allowed to evaporate slowly at a constant temperature. researchgate.netmit.edu This gradual increase in concentration beyond the saturation point leads to the formation of well-defined single crystals over a period of days to weeks. mit.edunih.gov For instance, good quality, transparent single crystals of sodium p-nitrophenolate dihydrate (NPNa) have been grown by the slow evaporation solution technique (SEST) over a period of 180 days. aip.org The size and quality of the crystals are influenced by factors such as the rate of evaporation, temperature stability, and the purity of the starting materials. mit.edu

Falling Temperature Crystallization

The falling temperature method is another effective technique for growing large single crystals of this compound. aip.org This method relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered. A saturated solution is prepared at an elevated temperature and then slowly cooled, inducing crystallization. For example, large crystals of NPNa have been successfully grown by seeding a saturated methanol solution and lowering the temperature from 35°C to 20°C at a rate of 0.1-1.0°C per day. aip.org This controlled cooling rate is crucial for obtaining large, optically clear crystals. aip.org

Gel Growth Techniques

Gel growth is a diffusion-based method that allows for the growth of high-quality crystals by controlling the rate of reaction and nucleation. sphinxsai.comias.ac.in In this technique, two soluble reactants diffuse towards each other through a gel medium, where they react to form a less soluble crystalline product. ias.ac.in For the growth of sodium 4-nitrophenolate:4-nitrophenol dihydrate (SPPD), a related compound, a single diffusion method has been employed using a silica (B1680970) gel. sphinxsai.com One reactant is incorporated into the gel, and the other is layered on top, allowing for slow diffusion and subsequent crystal formation within the gel matrix. sphinxsai.com This method is particularly useful for growing crystals of substances that are sparingly soluble or decompose at their melting point. ias.ac.in

Investigation of Stoichiometric Variations in Hydrate (B1144303) Formation

The formation of hydrates of 4-Nitrophenol sodium salt can be influenced by the reaction conditions, particularly the pH of the solution. Research has shown that at a pH of around 9, sodium 4-nitrophenolate dihydrate (Na4NP) crystallizes. researchgate.net However, at a lower pH of 7, where 4-nitrophenol is not completely dissociated, a different stoichiometry is observed, leading to the co-crystallization of a 4-nitrophenol molecule, forming sodium 4-nitrophenolate 4-nitrophenol dihydrate (Na4NP-4NP). researchgate.net This indicates that the stoichiometry of the resulting hydrate is dependent on the equilibrium between the 4-nitrophenol and 4-nitrophenolate species in the solution, which is directly controlled by the pH. researchgate.net

The chemical formula for this compound is C₆H₄NO₃Na·2H₂O. kajay-remedies.com However, other hydrated forms and related compounds exist, and their formation is a subject of ongoing research. For instance, a compound with the formula C₁₂H₈N₂O₆Na₂·2H₂O has also been described as 4-Nitrophenol sodium salt, (2:1), dihydrate, indicating a different stoichiometric ratio. ontosight.ai

Influence of Counter-Cations on Crystallization and Polymorphism

The crystallization of 4-nitrophenolate salts is a subject of significant interest in the field of crystal engineering, particularly for the development of materials with nonlinear optical (NLO) properties. The identity of the counter-cation plays a crucial role in dictating the final crystal packing, symmetry, and physical properties of the resulting salt. This influence stems from the cation's coordination preferences, size, and charge, which together with hydrogen bonding networks involving water molecules, direct the assembly of the 4-nitrophenolate anions.

Research into metal nitrophenolates has revealed that the choice of the metal cation can favorably influence the hyperpolarizability of the 4-nitrophenolate anion. researchgate.net Furthermore, the formation of an inorganic network between the chromophores can enhance the stability and mechanical hardness of the crystal packing. researchgate.net While numerous crystal structures of metal nitro- and dinitrophenolates are known, relatively few exhibit the non-centrosymmetric packing required for applications like second-harmonic generation. researchgate.net

A prime example is Sodium 4-nitrophenolate dihydrate itself, which crystallizes in the non-centrosymmetric Ima2 space group. researchgate.net The structure features inorganic chains of NaO₆ edge-shared octahedra, which organize the 4-nitrophenolate anions. researchgate.net

The influence of the counter-cation is clearly demonstrated when comparing the sodium salt to salts of other metals. For instance, a co-crystal of sodium 4-nitrophenolate with 4-nitrophenol, specifically sodium 4-nitrophenolate:4-nitrophenol dihydrate (SPPD), crystallizes in the monoclinic space group C2. researchgate.netresearchgate.netsphinxsai.com A noteworthy finding is that this structure is isotypic with that of magnesium bis(4-nitrophenolate) dihydrate, meaning they share the same crystal structure despite the different counter-cations (Na⁺ vs. Mg²⁺). researchgate.netresearchgate.net In this C2 structure, the chromophores are organized in herringbone motifs along inorganic chains of NaO₆ edge-shared octahedra, and a short hydrogen-bond network assembles these motifs. researchgate.net

The modification of the cation or the phenolate (B1203915) molecule itself can lead to different crystal symmetries. For example, sodium 3-methyl-4-nitrophenolate dihydrate crystallizes in the monoclinic space group Cc, demonstrating how even a small change to the anion affects the crystal packing. researchgate.net The parent molecule, 4-nitrophenol, is known to exist in two polymorphic forms: a colorless α-form and a yellow β-form, which is stable at room temperature. wikipedia.org This inherent polymorphic nature of the ligand underscores the complexity and sensitivity of the crystallization process for its salts.

The following table summarizes the crystallographic data for 4-nitrophenol and several of its metal salts, illustrating the influence of the counter-cation and co-formers on the crystal structure.

CompoundCrystal SystemSpace GroupReference
Sodium 4-nitrophenolate dihydrateOrthorhombicIma2 researchgate.net
Sodium 4-nitrophenolate:4-nitrophenol dihydrate (SPPD)MonoclinicC2 researchgate.net, researchgate.net
Magnesium bis(4-nitrophenolate) dihydrateMonoclinicC2 researchgate.net, researchgate.net
Sodium 3-methyl-4-nitrophenolate dihydrateMonoclinicCc researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the cornerstone technique for elucidating the three-dimensional structure of crystalline solids at an atomic resolution. This analysis has been pivotal in characterizing different forms of sodium 4-nitrophenolate hydrates.

Multiple crystallographic studies have confirmed that this compound ([Na(C₆H₄NO₃)]·2H₂O) crystallizes in the orthorhombic system. iucr.orgaip.orgresearchgate.net The determined space group is Ima2, which is a non-centrosymmetric space group, a crucial feature for properties like second-harmonic generation (SHG). iucr.orgaip.org

It is important to distinguish this compound from a closely related structure, sodium 4-nitrophenolate 4-nitrophenol dihydrate. This latter compound crystallizes in a different system, specifically the C2 monoclinic symmetry, and also exhibits nonlinear optical properties. researchgate.netrsc.orgrsc.org

The crystallographic data for the orthorhombic (Ima2) form of this compound is summarized in the table below.

Parameter Value Reference
Crystal SystemOrthorhombic iucr.orgaip.orgresearchgate.net
Space GroupIma2 iucr.orgaip.orgresearchgate.net
a (Å)6.892 (1) iucr.org
b (Å)19.692 (2) iucr.org
c (Å)6.439 (1) iucr.org
V (ų)873.8 (1) iucr.org
Z4 iucr.orgresearchgate.net

Table 1: Crystallographic Data for this compound (Ima2 space group).

The herringbone packing motif is a well-known arrangement for optimizing intermolecular interactions in aromatic systems. This specific arrangement, however, is characteristic of the related C2 monoclinic phase (sodium 4-nitrophenolate 4-nitrophenol dihydrate), not the Ima2 orthorhombic structure of this compound. In the monoclinic structure, the organic chromophores (4-nitrophenolate and 4-nitrophenol) are distinctly organized into these herringbone patterns. researchgate.netrsc.org

In the orthorhombic Ima2 structure, the sodium ion plays a central role in organizing the crystal lattice. It exhibits a six-coordinate geometry, forming the basis of an octahedron. researchgate.net The equatorial plane of this octahedron is defined by four oxygen atoms from symmetry-related water molecules. researchgate.net

The coordination environment of the sodium ion is completed by the phenolic oxygen atom and one of the oxygen atoms from the nitro group, which occupy the axial positions of the octahedron. researchgate.net A key feature of the crystal packing is the formation of inorganic chains. These chains are constructed from the NaO₆ octahedra sharing opposite edges, creating zig-zag polymer-like chains that extend through the lattice parallel to the c-axis. researchgate.net These chains are further interconnected as the bidentate nitro groups link pairs of sodium ions. researchgate.net

Hydrogen bonding plays a critical role in stabilizing the crystal structure. In the Ima2 form, the solvated water molecules are key participants in this network. The water molecules are hydrogen-bonded to the oxygen atoms of the nitro groups of the 4-nitrophenolate anion. iucr.org More specifically, research indicates that hydrogen bonding interactions between the water hydrogens and the non-coordinating oxygen atoms of the nitro group serve to link the parallel zig-zag inorganic chains together, reinforcing the three-dimensional architecture. researchgate.net

Donor–H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (deg)
O(W)—H(W1)···O(1)--2.789 (6)173 (7)
O(W)—H(W2)···O(1)--2.800 (6)178 (9)

Table 2: Hydrogen bond geometry for this compound. Data adapted from Minemoto et al. (1992). iucr.org

The crystal engineering of this compound can be better understood by comparing it with other metal nitrophenolates. For instance, the related monoclinic compound, sodium 4-nitrophenolate 4-nitrophenol dihydrate, is structurally isotypic with magnesium bis(4-nitrophenolate) dihydrate. researchgate.netrsc.org This indicates that the principles of molecular assembly, such as the formation of herringbone motifs and inorganic chains, can be extended to different metal cations.

Furthermore, comparison with other hydration states, such as sodium p-nitrophenolate tetrahydrate, reveals how the number of water molecules incorporated into the lattice fundamentally alters the coordination and hydrogen bonding networks, leading to different crystal symmetries and packing arrangements. researchgate.net

Elucidation of Molecular Arrangement and Packing Motifs

Vibrational Spectroscopic Investigations for Structural Confirmation

Vibrational spectroscopy serves as a fundamental tool for the structural elucidation of crystalline materials, providing direct insight into the functional groups present and their molecular environment. For this compound, both Fourier Transform Infrared (FTIR) and Raman spectroscopy are employed to confirm its molecular structure and the interactions within the crystal lattice.

FTIR spectroscopy is instrumental in identifying the key functional groups within the this compound crystal. The spectrum reveals characteristic absorption bands that confirm the presence of the 4-nitrophenolate anion, water of hydration, and their interactions within the crystal structure. researchgate.net The deprotonation of the phenolic hydroxyl group and the formation of the phenolate is a key feature, which significantly influences the electronic and vibrational properties of the molecule.

The primary vibrational modes observed in the FTIR spectrum include the asymmetric and symmetric stretching vibrations of the nitro (–NO₂) group, which are typically strong and readily identifiable. researchgate.net The C–O stretching vibration of the phenolate group is also a prominent feature. Furthermore, the presence of water molecules of hydration gives rise to characteristic O–H stretching and bending vibrations. researchgate.net The interactions between the sodium ion, the phenolate, and the water molecules can cause shifts in the positions and changes in the shapes of these bands compared to free 4-nitrophenol or anhydrous salts.

Key functional groups and their corresponding vibrational frequencies are summarized in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitro (–NO₂)Asymmetric Stretch~1523
Nitro (–NO₂)Symmetric Stretch~1343
Phenolate (C–O)Stretch~1195
Water (O–H)Broad Stretch~3200-3500
Aromatic C=CStretch~1584

Note: The exact positions of the peaks can vary slightly based on the specific crystalline environment and intermolecular interactions.

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations based on changes in polarizability. It is particularly effective for analyzing the vibrations of the aromatic ring and the nitro group in the 4-nitrophenolate anion. nsf.gov As a nonlinear optical phenomenon, Raman scattering can be subject to resonance enhancement effects, which can be observed when the excitation laser wavelength approaches an electronic absorption band of the molecule. nsf.gov For the 4-nitrophenolate ion, which has a strong absorption in the visible spectrum, resonance Raman scattering can be a powerful technique for selective analysis. nsf.govresearchgate.net

The Raman spectrum of this compound is characterized by strong signals corresponding to the symmetric stretching of the –NO₂ group and various in-plane ring vibrations of the benzene (B151609) core. scirp.org These vibrations are sensitive to the electronic structure of the molecule, which is significantly altered upon deprotonation to the phenolate form. nih.gov Analysis of the Raman shifts helps to confirm the molecular structure and provides insights into the intermolecular forces at play within the crystal lattice. researchgate.net

The table below presents key vibrational modes observed in the Raman spectrum.

Functional Group/ComponentVibrational ModeTypical Raman Shift (cm⁻¹)
Nitro (–NO₂)Symmetric Stretch~1354
Aromatic RingRing Breathing/Stretching~700-1650
C–NStretch~850-870
C–HAromatic Stretch~3000-3100

Note: The analysis is often focused on the 700-1650 cm⁻¹ region to avoid interference from other compounds or cuvette materials. nsf.gov

Crystal Engineering Strategies for Targeted Structural Properties

Crystal engineering of 4-nitrophenolate-based materials focuses on the deliberate design of crystal structures to achieve specific physical properties, particularly those relevant to nonlinear optics (NLO) and material stability.

A non-centrosymmetric crystal structure is a fundamental requirement for materials to exhibit second-order NLO properties, such as second-harmonic generation (SHG). The synthesis of this compound is a prime example of crystal engineering to achieve such an arrangement. researchgate.netrsc.org The compound crystallizes in the non-centrosymmetric monoclinic space group C2. researchgate.netresearchgate.net

The crystal structure is characterized by a unique herringbone motif formed by the 4-nitrophenolate chromophores. researchgate.netrsc.org This specific organization is directed by inorganic chains of edge-sharing NaO₆ octahedra. The sodium ions coordinate with the oxygen atoms of the phenolate, the nitro group, and the water molecules, creating a robust inorganic framework. This framework, in turn, dictates the alignment of the hyperpolarizable 4-nitrophenolate anions, forcing them into a non-centrosymmetric arrangement essential for NLO activity. researchgate.net The structure is further stabilized by a network of hydrogen bonds. researchgate.netrsc.org This approach, using metal-organic coordination to guide the packing of organic chromophores, is a key strategy in the design of new NLO materials. researchgate.netrsc.org

A significant challenge for many organic NLO materials is their often-poor mechanical and thermal stability, which limits their practical application. The formation of metal phenolates, such as this compound, represents a successful strategy to overcome these limitations. researchgate.net

Optical and Electronic Properties for Advanced Materials Development

Nonlinear Optical (NLO) Phenomena

Nonlinear optics is a field of study that explores the interaction of intense light with matter, leading to a variety of phenomena not observed at lower light intensities. Materials exhibiting strong NLO properties are crucial for applications such as frequency conversion, optical switching, and data storage.

Second-Harmonic Generation (SHG) Efficiency Assessment

Second-harmonic generation is a nonlinear optical process in which two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for NLO materials.

Initial studies using the Kurtz powder technique provided a qualitative assessment of the NLO activity of 4-Nitrophenol (B140041) sodium salt dihydrate. researchgate.net More rigorous investigations have demonstrated that large, high-quality single crystals of NPNa can be grown, which are essential for practical SHG applications. aip.org Research has shown that NPNa possesses a significant SHG efficiency. aip.orgresearchgate.net In fact, its deuterated form, where the water of crystallization is replaced with deuterium (B1214612) oxide (D₂O), has been utilized as an intracavity SHG device in a diode-pumped Nd:YVO₄ laser, successfully generating high-power green light. aip.org This highlights the practical potential of this material in laser technology.

Determination of Effective Nonlinear Optical Constants

The effective nonlinear optical constant (deff) is a critical parameter that quantifies a material's intrinsic ability to produce second-harmonic generation. For 4-Nitrophenol sodium salt dihydrate (NPNa), the effective nonlinear optical constant has been estimated to be 5.0 pm/V. aip.orgaip.orgdntb.gov.ua This value is a significant indicator of its potential for efficient frequency conversion.

Interestingly, studies on the deuterated form of the crystal (DNPNa) have shown a slightly higher effective nonlinear optical constant of 5.5 pm/V. aip.orgaip.orgdntb.gov.ua This suggests that isotopic substitution can be a viable strategy to enhance the NLO properties of this material.

CompoundEffective Nonlinear Optical Constant (deff)
This compound (NPNa)5.0 pm/V
Deuterated this compound (DNPNa)5.5 pm/V

Effects of Deuteration on Optical Loss Coefficients in Crystalline Forms

Optical loss, the reduction in the intensity of light as it propagates through a material, is a critical factor for the performance of optical devices. In the context of NLO applications, minimizing optical loss is essential for maximizing the efficiency of processes like SHG.

Research has revealed a significant advantage of deuterating this compound. The optical loss coefficient of the standard NPNa crystal was measured to be 1.8 dB/cm at a wavelength of 1064 nm. aip.orgaip.org However, upon deuteration to form DNPNa, the optical loss coefficient was dramatically reduced to 0.6 dB/cm at the same wavelength. aip.orgaip.org This substantial reduction is attributed to the lower vibrational absorption of the O-D bond compared to the O-H bond in the near-infrared region. This finding underscores the effectiveness of deuteration in improving the optical transparency of the crystal, a crucial aspect for high-power laser applications. aip.org

Crystalline FormWavelength (nm)Optical Loss Coefficient (dB/cm)
NPNa10641.8
DNPNa10640.6

Exploration of NLO Applications in Device Fabrication

The favorable NLO properties of this compound, particularly its deuterated form, have paved the way for its exploration in practical device fabrication. A notable application is its use as an intracavity SHG device. aip.org In one demonstration, a 1.5-mm-thick DNPNa crystal was used within a diode-pumped Nd:YVO₄ laser, resulting in the generation of 4.4 mW of green second-harmonic light. aip.orgaip.org This successful implementation showcases the potential of this material for developing compact and efficient green light sources, which are in high demand for various technological applications. The combination of high SHG efficiency and reduced optical loss in the deuterated form makes it a compelling candidate for further development in the field of optoelectronic devices. aip.org

UV-Visible and Near-Infrared Spectroscopic Analysis of Electronic Structure

Understanding the electronic structure of a material is fundamental to elucidating its optical properties. UV-Visible and Near-Infrared (NIR) spectroscopy are powerful tools for probing the electronic transitions that govern a material's absorption and transmission of light.

Characterization of Electronic Transitions and Absorption Characteristics

The UV-Visible absorption spectrum of this compound is characterized by a strong absorption peak around 400 nm. nih.govresearchgate.netresearchgate.net This absorption is attributed to a π-π* electronic transition with significant charge transfer character. nih.gov The deprotonated form, the 4-nitrophenolate (B89219) anion, is responsible for this characteristic absorption. nih.gov In aqueous solutions, the formation of the 4-nitrophenolate ion from 4-nitrophenol leads to a redshift of the main absorption peak from around 317 nm to 400 nm. researchgate.netresearchgate.net

The optical transparency of the crystal in the visible and near-infrared regions is a crucial property for NLO applications. Studies on single crystals of sodium 4-nitrophenolate dihydrate have shown that they possess a wide transparency window in the visible and NIR regions, with a cut-off wavelength around 435 nm. vistas.ac.inresearchgate.net Another study reported a cut-off wavelength of 470 nm. oaji.net This broad transparency range is essential for preventing the absorption of both the fundamental and the second-harmonic light, thereby maximizing the efficiency of the NLO process. The sharp absorption edge suggests a direct bandgap material, which is often desirable for optoelectronic applications. oaji.net

Determination of Optical Band Gap Energies

The optical band gap (Eg) is a critical parameter for any material being considered for optoelectronic applications, as it determines the wavelengths of light the material can absorb and transmit. It represents the minimum energy required to excite an electron from the valence band to the conduction band. This value is typically determined from the material's UV-Vis absorption spectrum.

The absorption coefficient (α) is calculated from the transmittance data, and the optical band gap is then extrapolated using a Tauc plot, which graphs (αhν)n against the photon energy (hν). The exponent 'n' depends on the nature of the electronic transition.

While specific experimental data for the optical band gap of this compound is not prominently available in the reviewed literature, studies on closely related compounds provide insight. For instance, a study on sodium 4-nitrophenolate dehydrate (S4NPD) crystals identified a sharp fall in transmittance, with a lower cut-off wavelength of 435 nm, which is essential for determining the band gap. vistas.ac.inresearchgate.net Another related compound, lithium para-nitrophenolate dihydrate, was found to have an optical bandgap of 2.91 eV. researchgate.net For comparison, the parent molecule, 4-nitrophenol, exhibits an absorption peak at 318 nm in aqueous solutions, which shifts to 400 nm upon the formation of the 4-nitrophenolate ion. researchgate.net

Photophysical Characterization for Optoelectronic Applications

The photophysical properties of this compound (NPNa) make it a compound of significant interest for optoelectronic applications, particularly in the field of nonlinear optics. aip.orgdntb.gov.uaaip.org Nonlinear optical materials can alter the properties of light passing through them, a phenomenon essential for technologies like frequency conversion and optical switching.

Research has focused on the growth of large, high-quality single crystals of NPNa for applications in second-harmonic generation (SHG), a process that converts light of a specific frequency to light of double that frequency. aip.orgdntb.gov.uaaip.org For example, this can be used to generate green laser light from an infrared source.

Key photophysical parameters have been measured for NPNa crystals. The cutoff wavelength, below which the material strongly absorbs light, was determined to be 515 nm for both NPNa and its deuterated form (DNPNa). aip.org This transparency in the visible and near-infrared regions is crucial for many NLO applications. Furthermore, photoluminescence studies on the related sodium 4-nitrophenolate dehydrate (S4NPD) have shown an emission peak at 517 nm, indicating the emission of green light upon excitation. vistas.ac.inresearchgate.net

The efficiency of the NLO response is quantified by the effective nonlinear optical constant (deff). Studies have shown NPNa to possess a significant NLO response, making it a promising material for practical devices. aip.orgdntb.gov.uaaip.org

Below is a table summarizing the key optical properties of this compound and its deuterated analogue.

PropertyThis compound (NPNa)Deuterated this compound (DNPNa)Reference
Effective Nonlinear Optical Constant (deff) 5.0 pm/V5.5 pm/V aip.orgdntb.gov.uaaip.org
Optical Loss Coefficient (at 1064 nm) 1.8 dB/cm0.6 dB/cm aip.orgdntb.gov.uaaip.org
Cutoff Wavelength 515 nm515 nm aip.org

The substitution of normal water of crystallization with heavy water (D2O) to form DNPNa was found to be highly effective in reducing the optical loss coefficient, which is a critical factor for enhancing the performance of intracavity SHG devices. aip.orgdntb.gov.uaaip.org The larger effective nonlinear optical constant and lower optical loss of the deuterated version highlight a viable strategy for optimizing this material for high-power laser applications. aip.org

Mechanistic Studies in Catalysis and Chemical Transformations

Catalytic Reduction of 4-Nitrophenol (B140041): A Model Reaction for Catalytic Activity Assessment

The conversion of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) using a reducing agent like sodium borohydride (B1222165) is widely accepted as a benchmark reaction to assess the catalytic activity of various nanomaterials. oiccpress.combohrium.comresearchgate.net This reaction is favored for several reasons: its progress can be easily and accurately monitored in real-time using UV-visible spectroscopy, it proceeds under mild conditions, and it typically yields no side products. nih.govrsc.org The transformation is visually marked by a color change from yellow, characteristic of the 4-nitrophenolate (B89219) anion, to colorless as 4-aminophenol is formed. researchgate.netnih.gov

The reaction involves the reduction of a nitro group to an amino group, a transformation of significant environmental and industrial importance. 4-nitrophenol is a common and toxic pollutant, while 4-aminophenol is a valuable intermediate in the manufacturing of pharmaceuticals, dyes, and other chemicals. researchgate.netnih.govnih.gov The significant kinetic barrier between the 4-nitrophenolate ion and the borohydride ions necessitates the use of a catalyst, making this an ideal system for studying catalyst performance. nih.gov

A vast array of nanostructured materials has been synthesized and tested as catalysts for the reduction of 4-nitrophenol, demonstrating the versatility of this model reaction. The catalytic activity is highly dependent on the material's composition, size, structure, and surface properties. oiccpress.comrsc.org

Noble Metal Nanoparticles: Nanoparticles of noble metals such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) are among the most extensively studied catalysts for this reaction. nih.govrsc.orgnih.govrsc.org Their high catalytic efficiency stems from their unique electronic properties and large surface-area-to-volume ratio, which provides numerous active sites for the reaction. nih.gov These nanoparticles are often stabilized on various supports like polymers, silica (B1680970), graphene oxide, or metal oxides to prevent aggregation and enhance reusability. nih.govnih.gov Bimetallic nanoparticles, such as Au-Pt or Ag-Pt, have also been shown to exhibit synergistic effects, leading to enhanced catalytic performance compared to their monometallic counterparts. nih.gov

Transition Metal Oxides: In addition to costly noble metals, more abundant and cost-effective transition metal oxides and their composites have proven to be effective catalysts. researchgate.netnih.gov Materials like copper oxides (CuO, Cu₂O), nickel oxides (NiO), and iron oxides (Fe₂O₃) have been employed, often in combination with supports or other metals. bohrium.comnih.govresearchgate.net For instance, NiO/SiO₂ and Ag/CuO nanomaterials have been successfully used for 4-nitrophenol reduction. bohrium.com The synergistic interaction between different components in composite catalysts, such as Fe₂O₃@Pt, can significantly improve catalytic rates and stability. nih.gov

The table below summarizes the performance of various nanostructured catalysts in the reduction of 4-nitrophenol.

CatalystSupport/MethodApparent Rate Constant (k_app)Conversion TimeReference
Au@[C₄C₁₆Im]BrIonic Liquid Stabilized1.10 × 10⁻⁴ s⁻¹- rsc.org
Pt@Co-Al LDHLayered Double Hydroxide (B78521) Nanosheets-99.1% in first cycle mdpi.com
1.5 wt% Cu/CNChitin supported0.854 min⁻¹100% in short time researchgate.net
CuO/kaolin NCKaolin supported1.76 min⁻¹>99% within 6 min researchgate.net
Fe₂O₃@PtSodium Sesquicarbonate Support-90% in 4 min nih.gov

The reduction of 4-nitrophenol is not only a test for catalytic activity but also a platform for detailed kinetic and mechanistic studies. Understanding the reaction mechanism is crucial for designing more efficient catalysts.

The most widely accepted mechanism for the catalytic reduction of 4-nitrophenol on nanoparticle surfaces is the Langmuir–Hinshelwood (L–H) model. nih.govrsc.orgnih.gov This model posits that the reaction occurs between reactants that are co-adsorbed onto the surface of the catalyst. nih.govacs.org The key steps in this mechanism are:

Adsorption: Both reactants, the 4-nitrophenolate anion and the borohydride ions (BH₄⁻), must first adsorb onto the active sites on the nanoparticle surface. nih.govnih.gov

Surface Reaction: The adsorbed 4-nitrophenolate is then reduced by the adsorbed borohydride species on the surface. This surface reaction is often the rate-determining step. nih.govacs.org

Desorption: The final product, 4-aminophenol, desorbs from the surface, freeing up the active sites for the next catalytic cycle. acs.org

Kinetic data from numerous studies, which show a non-linear dependence of the apparent rate constant (k_app) on the concentrations of both 4-nitrophenol and NaBH₄, support the L–H mechanism. rsc.org At high concentrations of 4-nitrophenol, the catalyst surface can become saturated, leading to a decrease in the reaction rate as fewer sites are available for the borohydride ions. nih.govrsc.org By fitting experimental data to the L–H equation, researchers can determine key thermodynamic and kinetic parameters, such as adsorption constants for the reactants and the true rate constant of the surface reaction. nih.govacs.org

The reaction is initiated by the addition of a reducing agent, typically sodium borohydride (NaBH₄), to an aqueous solution of 4-nitrophenol. In this basic medium (pH > 7.15), 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which exhibits a characteristic strong absorption peak around 400 nm in the UV-vis spectrum. researchgate.netnih.govnih.gov This peak's disappearance is used to monitor the reaction's progress. rsc.orgnih.gov

While the reduction is typically studied in water, the reaction medium can have a profound effect on the catalytic kinetics. nih.govscispace.com Factors such as the type of solvent and the pH of the solution can significantly alter reaction rates. scispace.comacs.org

The addition of organic co-solvents like methanol (B129727), ethanol, or isopropanol (B130326) to the aqueous medium has been shown to dramatically decrease the reaction rate, even suppressing it completely at high alcohol concentrations (e.g., 50 vol%). scispace.comnih.govrsc.org This inhibitory effect is linked to several factors, including the substantially higher solubility of oxygen in alcohols compared to water. scispace.comnih.gov Dissolved oxygen can interfere with the reaction, as discussed in the context of the induction period.

The pH of the reaction medium also plays a critical, though often overlooked, role. acs.org The stability and reactivity of the reducing agent, NaBH₄, are highly pH-dependent. At lower pH, NaBH₄ undergoes hydrolysis, which produces molecular hydrogen. This leads to two competing reduction pathways: a slower reduction by the hydride ion from borohydride and a faster reduction by the generated hydrogen. acs.org This demonstrates that variations in reported catalytic activities for different nanoparticles might be influenced by the specific pH conditions used in the experiments. acs.org

A common feature observed in the kinetic profile of 4-nitrophenol reduction is an "induction period" or "delay time"—an initial phase where no discernible reaction occurs. acs.orgnih.gov For a long time, the cause of this phenomenon was debated, with hypotheses ranging from catalyst activation to the removal of surface oxides. researchgate.net

Recent comprehensive studies have provided a clearer understanding, linking the induction period directly to the presence of dissolved oxygen in the reaction medium. nih.govacs.orgacs.orgacs.org It has been demonstrated that the induction period is the time required for the concentration of dissolved oxygen to be depleted below a critical threshold, which depends on the specific metal catalyst being used (e.g., Au, Ag, or Pd). nih.govacs.org

The proposed mechanism involves a side reaction that competes with the main reduction process. During the induction period, the newly formed product, 4-aminophenol, is rapidly re-oxidized back to a reactant (4-nitrophenolate) by dissolved oxygen, in a reaction also catalyzed by the nanoparticles. nih.govresearchgate.netacs.org This futile cycle makes it appear as though no net reaction is taking place. The main reduction of 4-nitrophenol becomes observable only after the dissolved oxygen is consumed by the borohydride reducing agent. acs.orgnd.edu This understanding allows for precise control over the induction period; it can be eliminated by purging the solution of oxygen, extended by introducing more oxygen, or even re-initiated during a single reaction. nih.govnd.edu

Kinetic and Mechanistic Investigations of the Reduction Process

Facet-Selective Catalysis and Morphological Effects of Nanocatalysts

The catalytic reduction of 4-nitrophenol is a model reaction frequently used to study the efficiency of nanocatalysts, where the morphology and exposed crystal facets of the catalyst play a crucial role in its activity. Research has demonstrated that the shape and crystallographic faces of nanocatalysts significantly influence their performance due to differences in surface energy and the density of active sites. nsf.govrsc.org

Detailed studies on copper(I) oxide (Cu₂O) nanocatalysts have revealed a strong correlation between morphology and catalytic efficiency. nih.govresearchgate.net By adjusting synthesis conditions such as pH, various morphologies like octahedrons (Oh), dwarf hexapods (DHP), and elongated hexapods (EHP) can be produced, all of which predominantly expose the {111} facet. nih.govresearchgate.net The catalytic activity for 4-nitrophenol reduction was found to follow the order of Oh > DHP > EHP, a trend that correlates with the specific surface area of the nanoparticles. nih.govacs.org The remarkable catalytic activity, with a parameter (kₐ) as high as 123.6 g⁻¹ s⁻¹, is attributed to the combined effects of a large effective surface area, a positive surface charge, and the highly active {111} facet of the Cu₂O nanocatalyst. nih.govacs.org

Similarly, bimetallic nanocrystals like copper-nickel (CuNi) have been synthesized as nano-octahedra with {111} facets and nanocubes with {100} facets. nsf.gov When used for the reduction of 4-nitrophenol, these nanocatalysts showed strong facet-dependent performance. nsf.gov The {100}-terminated CuNi nanocubes exhibited significantly higher catalytic activity than the {111}-bounded nano-octahedra. nsf.gov This suggests that the reactants, 4-nitrophenol and hydrogen (from the reducing agent, sodium borohydride), can be adsorbed more easily and in a more favorable parallel configuration on the {100} facets compared to the {111} facets. nsf.gov

The key factors that determine the efficiency of a nanocatalyst in the reduction of 4-nitrophenol include its morphology, the active surface area available for the reaction, the specific facets involved, and the surface charge. nih.govacs.org Fine-tuning these properties allows for the design of highly efficient catalysts for specific chemical transformations. rsc.org

Table 1: Comparison of Catalytic Performance of Different Nanocatalysts in 4-Nitrophenol Reduction

CatalystMorphologyDominant FacetRate Constant (k/m)Reference
Cu₂OOctahedron (Oh){111}123.6 g⁻¹ s⁻¹ nih.govacs.org
CuNiNanocubes{100}385 s⁻¹ g⁻¹ nsf.gov
CuNiNano-octahedra{111}120 s⁻¹ g⁻¹ nsf.gov

Catalyst Design, Optimization, and Performance Evaluation

Green Chemistry Approaches in Catalyst Synthesis

The synthesis of catalysts for the reduction of 4-nitrophenol is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign, non-toxic, and sustainable methods. nih.govsciepublish.com This approach avoids hazardous reagents and conditions, offering a sustainable alternative to conventional chemical synthesis routes. sciepublish.com

A prominent green strategy involves the use of plant extracts and other biological materials for the synthesis of metal nanoparticles. nih.govsciepublish.com For instance, gold nanoparticles (AuNPs) have been successfully fabricated using extracts from plants like Lilium longiflorum and fenugreek (Trigonella foenum-graecum). nih.govsciepublish.com These extracts contain phytochemicals that act as both reducing and capping agents, converting metal salts into nanoparticles and preventing their aggregation. sciepublish.com Similarly, materials like mung bean starch have been used to mediate the synthesis of AuNPs. nih.govrsc.org These green-synthesized nanoparticles have demonstrated high catalytic activity in the reduction of 4-nitrophenol. sciepublish.com

Another green approach involves using biocompatible supports for the catalysts. Polydopamine-coated magnetite particles have been used as a support for copper, silver, and gold nanoparticles. mdpi.com The synthesis can be performed using mild reducing agents like ascorbic acid, aligning with green chemistry principles. mdpi.com The resulting catalysts are not only effective but also more environmentally friendly. mdpi.com For example, a copper-containing catalyst synthesized via this method proved to be as active as some of the best silver-based catalysts. mdpi.com

These green synthesis methods offer several advantages, including simplicity, cost-effectiveness, reduced toxicity, and environmental sustainability. nih.govsciepublish.com The resulting catalysts are often biocompatible and show excellent performance in chemical transformations like the reduction of 4-nitrophenol. nih.govsciepublish.com

Assessment of Catalyst Recyclability and Reusability

A critical aspect of catalyst design, especially from a green chemistry and industrial perspective, is its recyclability and reusability. An ideal catalyst should be easily separable from the reaction mixture and maintain its activity over multiple reaction cycles. researcher.liferesearchgate.net

Significant research has focused on developing highly reusable catalysts for 4-nitrophenol reduction. nih.gov One effective strategy is to immobilize nanoparticles on a solid support. nih.govrsc.org For example, gold nanoparticles supported on porous γ-Al₂O₃ have shown better reusability than unsupported catalysts. nih.govrsc.org The support facilitates the separation of the catalyst from the aqueous reaction medium. nih.govrsc.org

Magnetic nanoparticles are particularly advantageous for catalyst recycling. rsc.org Catalysts based on magnetite (Fe₃O₄) cores coated with polydopamine and decorated with metal nanoparticles (Au, Ag) can be easily recovered from the reaction mixture using an external magnet. mdpi.com Similarly, nickel nanoparticles supported on mesoporous silica (SBA-15) exhibit magnetic properties that allow for simple recycling. rsc.org In one study, a solid catalyst was shown to be recyclable for at least 10 cycles without any loss in catalytic activity. researchgate.net

The ability to reuse a catalyst multiple times without a significant drop in performance is a key indicator of its stability and economic viability. researcher.life For example, gold nanoparticles synthesized using mung bean starch were found to be efficient and recyclable for the reduction of 4-nitrophenol. nih.govrsc.org Likewise, catalysts fabricated on polymer films demonstrate high reusability due to low catalyst loss during the reaction process. rsc.org Strategies that cause the catalyst to precipitate out of the solution once the reactant is consumed also offer a straightforward method for separation and recycling. nih.gov

Table 2: Recyclability of Various Catalysts in 4-Nitrophenol Reduction

Catalyst SystemSupport MaterialSeparation MethodNumber of Cycles with Stable ActivityReference
AuNPsγ-Al₂O₃Filtration/CentrifugationMultiple cycles (better than unsupported) nih.govrsc.org
AuNPsThioctic acid-functionalized SiO₂-coated Fe₃O₄MagneticFive successive cycles nih.gov
Ni NPsMesoporous silica SBA-15MagneticNot specified, but easy to recycle rsc.org
Ni₂MnAl Heusler alloyNone (solid catalyst)MagneticAt least 10 cycles researchgate.net

Role as an Intermediate in Organic Synthetic Pathways

Synthesis of Nitro-Substituted Aromatic Compounds

4-Nitrophenol is a key nitro-substituted aromatic compound that is itself synthesized and also serves as a precursor in the synthesis of other derivatives. wikipedia.orggoogle.com The most common method for its preparation is the direct nitration of phenol (B47542) using dilute nitric acid at room temperature. wikipedia.org This reaction typically yields a mixture of ortho- and para-isomers, namely 2-nitrophenol (B165410) and 4-nitrophenol, which can then be separated. wikipedia.org

To achieve higher selectivity for the para-isomer (4-nitrophenol), alternative synthetic routes have been developed. google.com One such method involves a multi-step process where phenol is first reacted with oxalic acid to form a diphenyl oxalate (B1200264) derivative. google.com This intermediate is then nitrated, followed by hydrolysis to yield 4-nitrophenol derivatives with high selectivity. google.com Another pathway to 4-nitrophenol involves the diazotization of 4-nitroaniline (B120555) followed by hydrolysis of the resulting diazonium salt, a process known as the Griess reaction. stuba.sk

Beyond its own synthesis, 4-nitrophenol sodium salt and the parent compound are crucial intermediates. ontosight.ai For example, in peptide synthesis, carboxylate ester derivatives of 4-nitrophenol function as activated components for the formation of amide bonds. wikipedia.org

Precursor for Dye and Pigment Synthesis

4-Nitrophenol is a foundational intermediate in the chemical industry, particularly for manufacturing dyes and pigments. epa.gov The organic dyes and pigments industry converts basic organic chemicals, like 4-nitrophenol, into more complex intermediates that are themselves dyes or are used to produce the final colorants. epa.gov

Specifically, p-nitrophenol is listed as a starting material for synthesizing various intermediates required for dye and pigment production. epa.gov Nitro dyes, which include sulfonated and unsulfonated varieties, are used for coloring materials such as wool, silk, leather, paper, and for creating disperse dyes for synthetic fibers. epa.gov

Furthermore, the reduction of 4-nitrophenol to 4-aminophenol is a critical step in producing other commercially important substances. wikipedia.org 4-Aminophenol is a key precursor for analgesics like paracetamol and for the synthesis of phenetidine and acetophenetidine, which also have applications in the dye and fungicide industries. wikipedia.orgnih.gov The conversion of 4-nitrophenol highlights its role as a versatile precursor, linking it to the production of pharmaceuticals, dyes, and other specialty chemicals. wikipedia.orgnih.gov

Participation in Diazotization Reactions for Aromatic Compound Formation

The sodium salt of 4-nitrophenol, 4-nitrophenol sodium salt dihydrate, serves as a crucial precursor in the synthesis of various aromatic compounds through diazotization reactions. The process typically begins with the reduction of the nitro group of 4-nitrophenol to an amino group, forming 4-aminophenol. wikipedia.org This transformation is a key step, as the resulting primary aromatic amine is the substrate for diazotization.

The diazotization reaction itself involves treating the 4-aminophenol with nitrous acid (HNO₂), which is commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.comyoutube.com The nitrous acid is protonated by the excess strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. masterorganicchemistry.com The amino group of 4-aminophenol then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. masterorganicchemistry.com Following a series of proton transfers and the elimination of a water molecule, the stable diazonium salt, 4-hydroxybenzenediazonium (B98636) chloride, is formed. masterorganicchemistry.comyoutube.com

These diazonium salts are highly versatile intermediates. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), which can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups onto the aromatic ring, leading to the formation of a diverse array of substituted aromatic compounds. For instance, Sandmeyer reactions utilize copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with chloro, bromo, and cyano groups, respectively. masterorganicchemistry.com

Table 1: Examples of Aromatic Compounds Formed via Diazotization of 4-Aminophenol

Starting Material Reagents Product Reaction Type
4-Aminophenol 1. NaNO₂, HCl (0-5°C) 4-Chlorophenol Sandmeyer Reaction
2. CuCl
4-Aminophenol 1. NaNO₂, HCl (0-5°C) 4-Bromophenol Sandmeyer Reaction
2. CuBr
4-Aminophenol 1. NaNO₂, HBF₄ 4-Fluorophenol Schiemann Reaction
2. Heat
4-Aminophenol 1. NaNO₂, HCl (0-5°C) Phenol Hydrolysis

This table provides illustrative examples of the types of transformations possible from the diazonium salt derived from 4-aminophenol.

Alkylation and Esterification Reactions of 4-Nitrophenol Derivatives

The hydroxyl group of 4-nitrophenol and its derivatives can undergo alkylation and esterification reactions to produce a variety of useful compounds, such as ethers and esters. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating these reactions. ncert.nic.in

Alkylation:

Alkylation of 4-nitrophenol typically involves the reaction of its sodium salt (sodium 4-nitrophenoxide) with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in a suitable solvent. The 4-nitrophenoxide ion, readily formed by treating 4-nitrophenol with a base like sodium hydroxide, acts as a nucleophile and displaces the halide from the alkyl halide in a Williamson ether synthesis. This reaction yields a 4-nitrophenyl ether.

A notable example is the synthesis of phenetidine, which can be derived from 4-nitrophenol. wikipedia.org The process would involve the ethylation of 4-nitrophenol to form 4-nitrophenetole, followed by the reduction of the nitro group.

Esterification:

Esterification of 4-nitrophenol can be achieved by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. ncert.nic.in When reacting with a carboxylic acid, a dehydrating agent or catalyst is often required to drive the reaction towards the formation of the ester. A more common and efficient method is the reaction of 4-nitrophenol with a more reactive acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the liberated acid.

4-Nitrophenyl esters are particularly significant in organic synthesis due to their role as activated esters. The 4-nitrophenoxy group is a good leaving group, making these esters susceptible to nucleophilic attack.

Table 2: Examples of Alkylation and Esterification Products from 4-Nitrophenol

Reactant 1 Reactant 2 Product Reaction Type
Sodium 4-nitrophenoxide Ethyl iodide 4-Nitrophenetole (1-ethoxy-4-nitrobenzene) Alkylation (Williamson Ether Synthesis)
4-Nitrophenol Acetic anhydride 4-Nitrophenyl acetate Esterification

This table showcases representative products from the alkylation and esterification of 4-nitrophenol.

Utility in Peptide Synthesis as Activated Components

Carboxylate ester derivatives of 4-nitrophenol, specifically 4-nitrophenyl esters (ONp esters), serve as valuable activated components in peptide synthesis. wikipedia.org The principle behind their utility lies in the electronic properties of the 4-nitrophenyl group. The strong electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide ion a relatively stable leaving group. This enhances the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by the amino group of an amino acid or peptide.

In peptide synthesis, an N-protected amino acid is reacted with 4-nitrophenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form the corresponding 4-nitrophenyl ester. This activated ester can then be isolated and purified. Subsequently, the activated ester is reacted with the free amino group of another amino acid or a peptide chain. The amino group attacks the activated carbonyl carbon, leading to the formation of a new peptide bond and the release of 4-nitrophenol as a byproduct.

The use of 4-nitrophenyl esters offers several advantages in peptide synthesis:

Activation: They provide a sufficient level of activation for the carboxyl group to react efficiently with the amino group under mild conditions.

Stability: They are often crystalline solids that are stable enough for isolation and purification, allowing for a stepwise and controlled approach to peptide elongation.

Monitoring: The release of the yellow-colored 4-nitrophenolate anion upon reaction can be monitored spectrophotometrically, providing a means to follow the progress of the coupling reaction. wikipedia.org

Table 3: Role of 4-Nitrophenyl Esters in a Dipeptide Synthesis Step

Step Reactants Product Purpose
1. Activation N-protected Amino Acid 1, 4-Nitrophenol, DCC N-protected Amino Acid 1 - O-4-nitrophenyl ester Formation of an activated ester

This table outlines the general two-step process of using a 4-nitrophenyl ester to form a dipeptide.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which are key to understanding a compound's reactivity and physical characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems like atoms, molecules, and solids. wikipedia.org It simplifies the complex problem of a many-electron system by focusing on the spatially dependent electron density rather than the multi-variable wavefunction. wikipedia.orgyoutube.com DFT is valued for its balance of accuracy and computational cost, making it a popular choice in chemistry and materials science. wikipedia.org

In the context of crystalline solids, DFT can predict various properties, including lattice parameters, electronic band structures, and total energies. youtube.com For instance, DFT calculations have been used to study the structures and properties of crystals like 3-nitro-1,2,4-triazol-5-one (NTO) under high pressure, revealing changes in lattice parameters, electronic structures, and optical properties. nih.gov The method can also be applied to determine the mechanical properties of crystals, such as the elastic moduli of sodium sulfate, by simulating the material's response to stress at different pressures. enu.kz These calculations help in understanding how crystal structures change under compression and can predict transitions from a plastic to a brittle state. enu.kz Although detailed DFT studies specifically on 4-nitrophenol (B140041) sodium salt dihydrate are not extensively published in the provided results, the principles of DFT are directly applicable to understanding its molecular and crystal properties. The theory lays the foundation for analyzing its geometry, electronic distribution, and intermolecular interactions within the crystal lattice. wikipedia.orgyoutube.com

Molecular hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) behavior. The large values of this property are often associated with molecules that have both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In the case of the 4-nitrophenolate (B89219) anion, the phenoxide group acts as a strong electron donor and the nitro group as a strong electron acceptor, leading to significant charge transfer and a high hyperpolarizability.

Proton loss from 4-nitrophenol to form the 4-nitrophenolate anion dramatically increases the molecular hyperpolarizability. researchgate.net Theoretical calculations have quantified this effect. For the neutral 4-nitrophenol molecule, the calculated value of the major component of the hyperpolarizability tensor, βxxx, is 5.2 x 10⁻³⁰ esu. researchgate.net Upon deprotonation to the 4-nitrophenolate anion, this value increases significantly to 18.2 x 10⁻³⁰ esu. researchgate.net This enhancement is a key reason for the interest in materials containing the 4-nitrophenolate chromophore for applications in quadratic nonlinear optics. researchgate.net

Calculated Molecular Hyperpolarizabilities (βxxx)
CompoundCalculated βxxx (x 10⁻³⁰ esu)Reference
4-Nitrophenol5.2 researchgate.net
4-Nitrophenolate anion18.2 researchgate.net

Mechanistic Modeling of Complex Reaction Pathways

Computational modeling is crucial for elucidating the mechanisms of complex chemical reactions. For compounds related to 4-nitrophenol, modeling helps to understand transformations such as reduction and oxidation. The reduction of 4-nitrophenol to 4-aminophenol (B1666318) using a reducing agent like sodium borohydride (B1222165) is a widely used model reaction to test the catalytic activity of metallic nanoparticles. rsc.orgscispace.comresearchgate.net While many aspects of this reaction have been studied, some mechanistic details are still not fully understood, and modeling can provide deeper insights. scispace.com

Another important reaction pathway is the atmospheric transformation of 4-nitrophenol. The reaction with hydroxyl radicals (OH) in an aqueous solution has been investigated, showing different product distributions depending on the pH. researchgate.net Mechanistic modeling of this process helps to identify the various by-products and fragmentation pathways. researchgate.net For example, proposed mechanisms include ring-retaining functionalization, which forms compounds like 4-nitrocatechol, and ring-opening fragmentation, which can lead to the formation of dicarboxylic acids. researchgate.net Such models are essential for understanding the environmental fate of nitrophenols. researchgate.net

Crystal Packing and Lattice Energy Calculations

The arrangement of ions and molecules in a crystal lattice, known as crystal packing, determines the material's physical properties. For sodium p-nitrophenolate dihydrate, X-ray diffraction studies have shown that it crystallizes in the orthorhombic system with the non-centrosymmetric space group Ima2. researchgate.netresearchgate.net The sodium cation is located on a crystallographic mirror plane and is coordinated to four oxygen atoms. researchgate.net The water molecules in the dihydrate structure are hydrogen-bonded to the oxygen atoms of the nitro group. researchgate.net

A related compound, sodium 4-nitrophenolate 4-nitrophenol dihydrate, exhibits a monoclinic C2 symmetry and features a distinct herringbone packing motif. researchgate.net In this structure, the chromophores are organized along inorganic chains of edge-shared NaO₆ octahedra, and a short hydrogen-bond network assembles these motifs. researchgate.net

Lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions. libretexts.org It is a crucial measure of the stability of the crystal lattice. libretexts.org While it cannot be measured directly, it can be estimated using the Born-Haber cycle or calculated based on the crystal structure using a formula involving the Madelung constant, which accounts for the geometric arrangement of ions in the lattice. libretexts.orglibretexts.org The lattice energy is influenced by ionic charges and the distance between ions; higher charges and smaller ionic radii lead to larger lattice energies. libretexts.orglibretexts.org Specific lattice energy calculations for 4-nitrophenol sodium salt dihydrate were not found in the search results, but these theoretical principles govern the stability of its crystal structure.

Crystal Data for Sodium p-Nitrophenolate Dihydrate
ParameterValueReference
Crystal SystemOrthorhombic researchgate.netresearchgate.net
Space GroupIma2 researchgate.netresearchgate.net
a6.892 (1) Å researchgate.net
b19.692 (2) Å researchgate.net
c6.439 (1) Å researchgate.net
Z (formula units per cell)4 researchgate.net

Solvent Effects Modeling on Chemical Reactions

The solvent plays a critical role in liquid-phase chemical reactions, influencing reaction rates, stability of intermediates, and even reaction mechanisms. springernature.com Modeling solvent effects is therefore essential for a complete understanding of chemical processes. The catalytic reduction of 4-nitrophenol (4-NiP) is a prime example where the solvent has a pronounced effect. rsc.orgscispace.com

Studies have shown that the kinetics of 4-NiP reduction by sodium borohydride over gold or silver nanoparticles are dramatically affected by the solvent composition. rsc.orgnih.gov The addition of alcohols like methanol (B129727), ethanol, or isopropanol (B130326) to the aqueous reaction medium leads to a significant decrease in the reaction rate. rsc.orgnih.gov For instance, in the presence of 50 vol% ethanol, the reduction can be completely suppressed under typical reactant concentrations. nih.gov The negative effect on the reaction rate increases with the molecular weight of the alcohol. nih.gov One factor contributing to this is the higher solubility of oxygen in alcohols compared to water. rsc.org These experimental findings provide critical data for developing and validating computational models that can accurately predict solvent effects, which can range from simple continuum models to more complex and computationally intensive methods like ab initio molecular dynamics. springernature.com

Environmental Remediation and Degradation Pathways Research

Biodegradation Studies of 4-Nitrophenol (B140041) and its Derivatives

Biodegradation presents a cost-effective and environmentally friendly approach to address 4-nitrophenol contamination. This process relies on the metabolic capabilities of microorganisms to break down the compound into less harmful substances.

The efficiency of 4-nitrophenol biodegradation is influenced by a multitude of factors, including the characteristics of the microbial inoculum, the pH of the environment, and the concentration of the pollutant itself.

Inoculum Characteristics: The source and concentration of the microbial inoculum are critical. Studies have shown that acclimatized biomass can achieve complete removal of 4-nitrophenol. nih.govscispace.com The concentration of the inoculum can also play a significant role. For instance, increasing the inoculum size of a Corynebacterium sp. from 3 x 10^5 to 3 x 10^6 cells/ml shortened the acclimation period for degrading low concentrations of p-nitrophenol. nih.gov However, for Pseudomonas putida, a similar increase in inoculum size actually lengthened the acclimation period, indicating that the optimal inoculum size is species-dependent. nih.gov The abundance of specific 4-nitrophenol degraders within the total microbial community is often very low, highlighting the importance of a suitable inoculum. researchgate.net

pH: The pH of the medium significantly affects the rate of biodegradation. For instance, the degradation of 4-nitrophenol by Pseudomonas sp. YPS3 with Acacia gum was most effective at a pH of 7. nih.gov Similarly, research on Achromobacter denitrifacians found the optimal pH for phenol (B47542) degradation to be 7.5, with 90% degradation achieved at this level. iwaponline.com The photodegradation rate of 4-nitrophenol has been observed to decrease almost exponentially with pH values in the range of 5 to 11. researchgate.net This is attributed to the fact that at a pH above its pKa of 7.15, 4-nitrophenol exists predominantly as the nitrophenoxide anion, which may be less amenable to degradation. researchgate.net

Concentration: The initial concentration of 4-nitrophenol can have a substantial impact on its biodegradation. High concentrations can be inhibitory to microbial activity. nih.govresearchgate.net For example, microbial degradation of 4-nitrophenol often starts after a lag phase, which is longer with higher initial concentrations of the pollutant. researchgate.netnih.gov The highest degradation rate has been observed at initial 4-nitrophenol concentrations between 60 and 90 ppm. researchgate.netnih.gov In sequencing batch reactors, maintaining a low substrate concentration peak by using a long feed phase or high biomass concentration can improve the removal efficiency. nih.gov

Table 1: Factors Influencing 4-Nitrophenol Biodegradation

Factor Optimal Condition/Observation Source(s)
Inoculum Acclimatized biomass shows high efficiency. nih.govscispace.com
Optimal inoculum size is species-dependent. nih.gov
pH Neutral to slightly alkaline pH is often optimal (e.g., pH 7-7.5). nih.goviwaponline.com
Degradation rate decreases at higher pH values. researchgate.net
Concentration High concentrations can be inhibitory. nih.govresearchgate.net
Optimal degradation rates observed at 60-90 ppm. researchgate.netnih.gov
A lag phase is often observed, which is longer at higher concentrations. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs) for Environmental Detoxification

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). tandfonline.com These processes are considered highly effective for the degradation of recalcitrant compounds like 4-nitrophenol. tandfonline.comresearchgate.net

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. eeer.org The photo-Fenton process enhances this reaction by using UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the degradation process. zju.edu.cnresearchgate.net

The fundamental mechanism of the Fenton reaction is the generation of hydroxyl radicals as shown in the following simplified reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH zju.edu.cn

The efficiency of the Fenton process is highly dependent on parameters such as pH, and the concentrations of H₂O₂ and Fe²⁺. eeer.org Optimal degradation of 4-nitrophenol using the Fenton process has been observed at a pH of 3. eeer.org One study found that with a H₂O₂ concentration of 4 mM and a Fe²⁺ concentration of 0.2 mM, 93.6% of 4-nitrophenol was degraded within 40 minutes. eeer.org The degradation of 4-nitrophenol by the Fenton process has been shown to follow pseudo-first-order kinetics. researchgate.net

The photo-Fenton process can lead to even higher degradation rates. For example, a combination of Fenton and photo-Fenton treatment resulted in up to 80% reduction in Total Organic Carbon (TOC) for 4-nitrophenol solutions. researchgate.netnih.gov

Photocatalytic degradation is another AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source to generate reactive oxygen species that degrade pollutants. frontiersin.orgmdpi.com When the photocatalyst is irradiated with light of sufficient energy, electron-hole pairs are generated, which then react with water and oxygen to produce hydroxyl radicals and other reactive species. mdpi.com

The efficiency of photocatalytic degradation of 4-nitrophenol can be significantly influenced by the type of photocatalyst and reaction conditions. For instance, carbon and nitrogen co-doped TiO₂ (C, N-TiO₂) has shown higher photocatalytic efficiency in degrading 4-nitrophenol compared to pure anatase TiO₂ (A-TiO₂). frontiersin.orgnih.gov Under simulated sunlight, C, N-TiO₂ degraded 87% of 4-nitrophenol in 420 minutes, while A-TiO₂ degraded 65%. frontiersin.orgnih.gov

The pH of the solution also plays a crucial role. In TiO₂/O₃ systems, the degradation of 4-nitrophenol was found to be more efficient in weakly acidic conditions (pH=5), achieving 97% degradation in 60 minutes. iau.ir Doping photocatalysts with certain elements can also enhance their activity. For example, doping AgInS₂ with an appropriate amount of Ca²⁺ has been shown to improve its visible light catalytic activity for the degradation of 4-nitrophenol. mdpi.com

In the photocatalytic degradation of 4-nitrophenol using TiO₂, three major aromatic intermediates have been identified: 4-nitrocatechol, hydroquinone, and benzenetriol. northwestern.edu The distribution of these intermediates depends on the specific photocatalytic mechanism. During the catalytic reduction of 4-nitrophenol, other intermediates and final products such as 1,4-benzoquinone, hydroquinone, and phenol have also been identified, in addition to the expected product, 4-aminophenol (B1666318). researchgate.net

It is important to note that some intermediate degradation products of 4-nitrophenol can be more toxic than the parent compound. frontiersin.orgnih.gov For example, in the photocatalytic degradation of 4-nitrophenol, intermediate compounds generated after 3 hours of degradation showed higher toxicity to zebrafish embryos than the initial 4-nitrophenol solution. frontiersin.org This highlights the necessity of ensuring complete degradation to achieve true detoxification.

Kinetic Modeling of Environmental Degradation Processes

Kinetic modeling is an essential tool for understanding and predicting the rate of degradation of pollutants like 4-nitrophenol in various environmental systems. These models can help in optimizing the design and operation of treatment processes.

The biodegradation of 4-nitrophenol has often been described by the Haldane model, which accounts for substrate inhibition at high concentrations. nih.govresearchgate.net In a sequencing batch reactor study, the kinetic data for 4-nitrophenol removal were well-correlated by the Haldane equation, with a saturation constant (Ks) of 17.6 mg/L and an inhibition constant (KI) of 30.7 mg/L. nih.gov The maximum removal rate varied depending on the peak substrate concentration. nih.gov

For AOPs, the degradation kinetics of 4-nitrophenol are often modeled using pseudo-first-order kinetics. researchgate.net For instance, the degradation of 4-nitrophenol by the Fenton process was found to fit a pseudo-first-order kinetic equation. researchgate.net Similarly, the photocatalytic degradation of p-nitrophenol has also been shown to follow pseudo-first-order reaction kinetics. researchgate.net In a study on the mineralization of 4-nitrophenol by the homogeneous Fenton process, the degradation was found to follow second-order reaction kinetics. eeer.org

Table 2: Kinetic Models for 4-Nitrophenol Degradation

Degradation Process Kinetic Model Key Parameters/Observations Source(s)
Biodegradation Haldane Model Accounts for substrate inhibition. Ks = 17.6 mg/L, KI = 30.7 mg/L. nih.govresearchgate.net
Fenton Oxidation Pseudo-first-order Degradation rate constant increases with increasing H₂O₂ and Fe²⁺ dosages. researchgate.net
Fenton Oxidation Second-order Rate constant of 0.0037 L mg⁻¹ min⁻¹. eeer.org
Photocatalysis Pseudo-first-order Apparent rate constant can be determined for comparison of different catalysts. researchgate.net

Applications in Biological and Analytical Research Methodologies

Biochemical Assay Development: Substrate for Enzyme Activity Quantification

The compound is instrumental in the development of assays designed to measure the activity of specific enzymes, most notably phosphatases.

p-Nitrophenyl phosphate (B84403) (pNPP), often used as its disodium (B8443419) salt, is a widely accepted chromogenic substrate for quantifying the activity of enzymes like alkaline and acid phosphatases. aatbio.comsigmaaldrich.com It is the substrate of choice in many enzyme-linked immunosorbent assay (ELISA) procedures due to its high sensitivity. sigmaaldrich.com

The principle of the assay is based on the enzymatic hydrolysis of pNPP. In the presence of alkaline phosphatase, the substrate is cleaved, releasing inorganic phosphate and p-nitrophenol (4-nitrophenol). aatbio.comsigmaaldrich.com Under alkaline conditions, the resulting 4-nitrophenol (B140041) is deprotonated to the 4-nitrophenolate (B89219) ion, which produces a soluble, intense yellow color. sigmaaldrich.com The concentration of this yellow product can be measured spectrophotometrically by recording the absorbance at 405 nm. aatbio.comsigmaaldrich.comsigmaaldrich.com The rate of color formation is directly proportional to the enzyme's activity. This reaction can be monitored in real-time or stopped for delayed readings by adding a strong alkaline solution, such as sodium hydroxide (B78521). sigmaaldrich.com The high-performance liquid chromatography (HPLC) technique can be used to determine the 4-nitrophenol content in 4-nitrophenyl phosphate, which is important as its presence as an impurity can affect the accuracy of the enzyme assay. nih.gov

Reagent in Advanced Analytical Chemistry Techniques

Beyond its role as an enzyme substrate, 4-nitrophenol and its salts are valuable reagents in the fields of spectrophotometry and chromatography, as well as in the analysis of metal ions.

High-purity 4-nitrophenol is essential as a spectrophotometric reference material. nih.gov It is used to accurately establish the molar absorptivity of 4-nitrophenol under specific reaction conditions, which is a critical parameter for standardizing assays that rely on its formation, such as the alkaline phosphatase activity assay. nih.gov For example, the molar absorptivity of 4-nitrophenol (35 µmol/L) in 10 mmol/L NaOH at 25°C and a wavelength of 401 nm is 18,380 ± 90 L·mol⁻¹·cm⁻¹. nih.gov

In chromatography, the compound is also significant. Paired-ion high-performance liquid chromatography (HPLC) is employed to separate and quantify 4-nitrophenol, often to assess the purity of its phosphate derivative used in enzyme assays. nih.gov Furthermore, gas chromatography/mass spectrometry (GC/MS) methods, such as EPA Method 625, are established for the analysis of 4-nitrophenol in various samples. nih.gov

The 4-nitrophenolate anion can function as a chelating agent, forming stable complexes with various metal ions. kajay-remedies.com This characteristic allows for the quantitative analysis of these metals in a sample. kajay-remedies.com The formation of these metal phenolate (B1203915) complexes is a key principle in techniques like complexometric titrations for the determination of metal ion concentrations. kajay-remedies.com The structural basis for this lies in the ability of the phenolate to coordinate with metal cations, sometimes forming extensive inorganic networks within a crystal lattice. researchgate.net

Sensor Development for 4-Nitrophenol Detection

The need to monitor 4-nitrophenol, a recognized pollutant, has driven the development of sensitive and selective detection methods, with a significant focus on electrochemical sensors.

Electrochemical methods are favored for the detection of 4-nitrophenol due to their rapid response, high sensitivity and selectivity, and suitability for real-time analysis. acs.org Research in this area focuses on the development of chemically modified electrodes that enhance the electrochemical signal for 4-nitrophenol. These modifications often involve nanomaterials to increase the electrode's surface area and catalytic activity. electrochemsci.org

A variety of advanced materials have been synthesized and applied for this purpose. Examples include composites of magnetite (Fe₃O₄) with graphene cetjournal.it, pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) nih.gov, and ternary composites of graphene oxide, titanium dioxide, and a copper-based metal-organic framework (GO/TiO₂-CuTCPP). electrochemsci.org Other novel materials include composites of strontium titanate, silver, and reduced graphene oxide (SrTiO₃/Ag/rGO) acs.org and nanocomposites of gold nanoparticles, reduced graphene oxide, and activated carbon (AuNPs/rGO/AC). researchgate.net These modified electrodes have demonstrated excellent performance in detecting 4-nitrophenol in real-world samples like tap and river water. acs.orgnih.gov

Interactive Data Table: Performance of Various Electrochemical Sensors for 4-Nitrophenol Detection

The table below summarizes the performance characteristics of several recently developed electrochemical sensors for the detection of 4-nitrophenol.

Electrode MaterialLinear Dynamic Range (LDR)Limit of Detection (LOD)Reference
Fe₃O₄/GrapheneNot Specified4 µM cetjournal.it
PDPP–GO/GCE0.5–50 µM & 50–163 µM0.10 µM nih.gov
GO/TiO₂-CuTCPP/GCE0.5–100 µmol/L0.16 µmol/L electrochemsci.org
SrTiO₃/Ag/rGO/SPCE0.1–1000 µM0.03 µM acs.org
AuNPs/rGO/AC/GCE18–592 µM0.36 µM researchgate.net

Fluorescent and Optical Sensing Approaches

The detection of 4-Nitrophenol (4-NP), a compound of significant environmental concern, has been a major focus of analytical research. researchgate.net Fluorescent and optical sensing methodologies offer highly sensitive, selective, and rapid approaches for its quantification. nih.govnih.gov These methods typically rely on the interaction between a carefully designed sensor molecule (fluorophore) and the target analyte, 4-Nitrophenol, which results in a measurable change in the sensor's optical properties, such as fluorescence intensity. nih.govcolby.edu The deprotonated state of 4-Nitrophenol, the 4-nitrophenolate ion, which is the form present in 4-Nitrophenol sodium salt, is a key aspect of its chemical identity and interaction in these sensing systems. nih.gov

A predominant mechanism in the optical detection of 4-NP is fluorescence quenching, often referred to as a "turn-off" response. nih.govcolby.edu In this process, the fluorescence emission of a probe molecule is significantly decreased or entirely extinguished upon binding with 4-NP. This quenching can occur through several photophysical pathways:

Photoinduced Electron Transfer (PET): In this mechanism, the fluorescent sensor, being electron-rich, donates an electron to the electron-deficient 4-Nitrophenol molecule upon photoexcitation. This transfer process prevents the fluorophore from returning to its ground state via radiative emission, thus quenching the fluorescence. colby.edu

Hydrogen Bonding: The formation of hydrogen bonds between the sensor and 4-NP can alter the electronic state of the sensor molecule, leading to a decrease in fluorescence. This interaction is particularly effective in aprotic solvents where there is no competition from solvent molecules. mdpi.com

Inner Filter Effect (IFE): This effect occurs when the absorption spectrum of the analyte (4-NP) overlaps with either the excitation or emission spectrum of the fluorescent probe. The analyte effectively filters the light that excites the probe or the light emitted by it, causing a reduction in the measured fluorescence intensity. researchgate.net

Research has demonstrated the efficacy of various materials as fluorescent probes for 4-NP detection. These include organic dyes, quantum dots, and metal-organic frameworks, each offering distinct advantages in terms of sensitivity and selectivity. nih.govbohrium.com For instance, sodium fluorescein (B123965) has been shown to be an inexpensive and highly selective optical turn-off sensor for 4-NP in acetonitrile (B52724), with detection limits as low as 0.29 µg/mL. mdpi.com The selectivity in this system is attributed to strong hydrogen bonding interactions that are favored in the aprotic solvent. mdpi.com Similarly, advanced nanomaterials like nitrogen-doped oxidized carbon dots and triphenylamine-based sensors have been developed for the sensitive detection of 4-NP in various environmental samples, including tap water and industrial effluent. nih.govcolby.edu

The table below summarizes key research findings on different fluorescent and optical sensing approaches for 4-Nitrophenol.

Interactive Table: Fluorescent and Optical Sensors for 4-Nitrophenol Detection

Sensor MaterialAnalyteSensing MechanismKey Research Findings
Sodium Fluorescein (NaFl)4-Nitrophenol (4-NP)Hydrogen Bonding, Static & Dynamic QuenchingHighly selective "turn-off" sensor for 4-NP in acetonitrile (MeCN) with a detection limit of 0.29 µg/mL. The interaction leads to a ~98% quenching efficiency. mdpi.com
Nitrogen-Doped Oxidized Carbon Dots (NOCDs)4-Nitrophenol (4-NP)Fluorescence Quenching ("Turn OFF")Demonstrates a facile strategy for 4-NP sensing with a minimum detection limit of 2 µM in spiked tap water. The quenching is attributed to the reduction of NOCDs. nih.gov
Triphenylamine (TPA) based Sensor (T-TPA)4-Nitrophenol (4-NP)Photoinduced Electron Transfer (PET)An aggregation-induced emission enhancement (AIEE) active sensor that shows a selective fluorescence "turn-off" response to 4-NP. Successfully used for detection in industrial waste and lake water samples. colby.edu
Coumarin DerivativeOrganophosphates (via hydrolysis to p-nitrophenol)Fluorescence QuenchingProvides a direct measure of p-nitrophenol concentration, allowing for the indirect detection of organophosphates like paraoxon (B1678428) in a concentration range of 7.0x10⁻⁷ to 1.7x10⁻⁴ M. nih.gov
Sulfur-Doped Graphene Quantum Dots (S-GQDs)4-Nitrophenol (4-NP)Fluorescence QuenchingBlue luminescent quantum dots (1-5 nm) fabricated into a paper-based sensor for the highly sensitive and selective detection of 4-NP in contaminated water and wastewater. researchgate.net

Future Research Directions and Emerging Opportunities

Design and Synthesis of Multifunctional Hybrid Materials

The unique properties of the 4-nitrophenolate (B89219) anion make it a compelling component in the design of multifunctional hybrid materials. researchgate.net Researchers are increasingly investigating the incorporation of 4-nitrophenol (B140041) sodium salt dihydrate into complex structures to create materials with synergistic functionalities. A significant area of interest lies in the development of new nonlinear optical (NLO) crystals. researchgate.net The crystal structure of sodium 4-nitrophenolate 4-nitrophenol dihydrate, for instance, exhibits a non-centrosymmetric arrangement of chromophores, which is a key requirement for second-order NLO properties. researchgate.netrsc.org The organization of 4-nitrophenolate anions into herringbone motifs, often directed by coordination with metal ions like sodium, presents a promising strategy for engineering materials with high NLO efficiency. researchgate.net

Future work will likely focus on:

Crystal Engineering: Systematically modifying the crystal packing of 4-nitrophenolate-based materials to optimize their NLO response. This includes exploring different metal cations and co-crystallizing agents to influence the arrangement of the chromophoric anions. researchgate.net

Hybrid Organic-Inorganic Frameworks: Integrating 4-nitrophenolate moieties into metal-organic frameworks (MOFs) or other hybrid structures. This could lead to materials with combined properties, such as catalytic activity and optical responsiveness.

Nanocomposites: The development of polyurethane-based nanocomposites incorporating 4-nitrophenol for applications in catalysis and environmental remediation has been explored. sigmaaldrich.com Further research into other polymer matrices and nanoparticle combinations could yield advanced functional materials.

Application of In-situ Spectroscopic Techniques for Real-time Monitoring

Understanding the reaction dynamics involving 4-nitrophenol and its salts is crucial for optimizing synthetic processes and catalytic applications. The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a widely used model reaction for evaluating catalytic performance. nih.gov In-situ spectroscopic techniques, particularly UV-Vis spectroscopy, have proven invaluable for real-time monitoring of this conversion, as the 4-nitrophenolate ion exhibits a distinct yellow color with a strong absorbance around 400-405 nm, which disappears as the reaction proceeds. nih.govnih.govwikipedia.org

Emerging opportunities in this area include:

Advanced Spectroscopic Methods: Employing more sophisticated in-situ techniques like Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and X-ray absorption spectroscopy to gain deeper mechanistic insights. These methods can provide information on catalyst-reactant interactions and the formation of intermediate species.

Coupled Techniques: Combining spectroscopic monitoring with other analytical methods, such as electrochemistry or mass spectrometry, to obtain a more comprehensive picture of the reaction mechanism.

High-Throughput Screening: Developing automated platforms that utilize in-situ spectroscopy for the rapid screening of catalyst libraries for the reduction of 4-nitrophenol and other related reactions. Research has already demonstrated the use of spectroscopic monitoring in evaluating polyurethane-based nanocomposite catalysts. sigmaaldrich.com

Development of Advanced Computational Frameworks for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like 4-nitrophenol sodium salt dihydrate. Theoretical calculations have been used to determine the molecular hyperpolarizabilities of the chromophores in sodium 4-nitrophenolate 4-nitrophenol dihydrate, providing insights into its nonlinear optical properties. researchgate.netrsc.org

Future computational research could focus on:

Predictive Modeling of NLO Properties: Developing more accurate and efficient computational models to predict the NLO response of new materials containing the 4-nitrophenolate chromophore. This would accelerate the discovery of novel NLO crystals.

Reaction Mechanism Elucidation: Using quantum mechanical calculations to investigate the detailed reaction pathways for the synthesis and transformation of 4-nitrophenol derivatives. This can help in understanding the role of catalysts and reaction conditions.

Materials Design: Employing computational screening and machine learning algorithms to design new hybrid materials with tailored optical, electronic, and catalytic properties based on the 4-nitrophenolate building block.

Integration of Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. mgesjournals.com For 4-nitrophenol and its derivatives, this translates to developing more environmentally friendly and sustainable processes. nih.gov The reduction of 4-nitrophenol, a toxic pollutant, to the more valuable 4-aminophenol is a prime example of converting a harmful substance into a useful product. taylorandfrancis.com

Key areas for future research in this context include:

Green Synthesis of Nanoparticles: Exploring the use of plant extracts and other biological materials for the green synthesis of metallic nanoparticles used as catalysts in the reduction of 4-nitrophenol. nih.gov This approach avoids the use of toxic reducing and capping agents. nih.gov For instance, waste-derived caffeine (B1668208) has been successfully used for the green synthesis of rhenium nanoparticles for this purpose. mdpi.com

Renewable Feedstocks: Investigating routes to synthesize 4-nitrophenol and its derivatives from renewable resources to reduce reliance on petrochemical feedstocks. acs.org

Catalyst Development: Focusing on the development of highly active, selective, and recyclable catalysts for the transformations of 4-nitrophenol to minimize waste and energy consumption. mdpi.com The use of non-precious metal catalysts is also a significant area of interest. acs.org

Exploration of Novel Derivatives and Analogues for Enhanced Performance

Modifying the structure of 4-nitrophenol can lead to new derivatives and analogues with enhanced properties and applications. The introduction of different functional groups onto the aromatic ring can significantly alter the electronic, optical, and biological properties of the molecule.

Future research directions could involve:

Q & A

Q. What are the recommended methods for synthesizing and characterizing 4-nitrophenol sodium salt dihydrate?

Synthesis typically involves neutralizing 4-nitrophenol with sodium hydroxide in a controlled aqueous environment, followed by crystallization to obtain the dihydrate form . Purification may include recrystallization or solvent extraction. Characterization requires:

  • Elemental analysis to verify sodium and hydrate content.
  • UV-Vis spectroscopy (λmax ~400 nm in alkaline conditions) to confirm the nitroaromatic chromophore .
  • FT-IR to identify O–Na bonds (450–500 cm⁻¹) and hydrated water peaks (~3400 cm⁻¹) .
  • HPLC with a C18 column (mobile phase: methanol/water, 60:40) to assess purity (>95%) .

Q. What precautions are necessary for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles) due to its irritant properties (skin/eye contact risks) . Avoid dust formation; work in a fume hood.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. The compound is hygroscopic, and moisture absorption can alter stoichiometry (e.g., hydrate-to-anhydrous transitions) .
  • Incompatibilities : Reacts with strong acids (liberates toxic 4-nitrophenol) and oxidizing agents .

Q. How is this compound applied in biochemical assays?

It serves as a chromogenic substrate in enzymatic assays (e.g., esterases, phosphatases), where hydrolysis releases 4-nitrophenolate (yellow color, measurable at 405 nm). Example protocol:

  • Prepare a 10 mM stock in buffer (e.g., Tris-HCl, pH 8.5).
  • Incubate with enzyme (30 min, 37°C) and measure kinetics spectrophotometrically .
  • Note : Optimize pH and temperature to match enzyme activity; interference from turbid samples requires centrifugation .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions?

  • Thermal Stability : Decomposition occurs above 300°C . For assays, avoid prolonged heating (>50°C) to prevent anhydrous form formation.
  • Photostability : UV light degrades the nitro group; use amber vials for light-sensitive experiments .
  • pH Sensitivity : Degrades rapidly in acidic conditions (pH <4); use buffered solutions (pH 7–10) for long-term stability .
  • Methodological Tip : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to model shelf life .

Q. How can researchers resolve discrepancies in reported purity and compositional data?

Discrepancies (e.g., cites 65% purity) may arise from hydration variability or residual solvents. Mitigation strategies:

  • Thermogravimetric Analysis (TGA) : Quantify hydrate content (theoretical: ~18% water for dihydrate) .
  • ICP-MS : Verify sodium content (theoretical: ~14.3% Na).
  • Karl Fischer Titration : Measure residual moisture to distinguish between anhydrous and dihydrate forms .
  • Cross-validate using multiple lots or suppliers to isolate batch-specific impurities .

Q. What experimental design considerations optimize the use of this compound in kinetic assays?

  • Substrate Saturation : Perform Michaelis-Menten analysis (vary [S] from 0.1–10 mM) to avoid substrate inhibition .
  • Blanking : Include a no-enzyme control to account for non-enzymatic hydrolysis (common in alkaline buffers).
  • Interference Checks : Test for absorbance overlap with cofactors (e.g., NADH at 340 nm) or sample matrices .
  • Temperature Control : Use a water bath or plate reader with thermal regulation (±0.5°C) for reproducible kinetics .

Q. Are there alternative substrates to this compound for specific enzymatic assays?

While widely used, limitations include photobleaching and pH-dependent absorbance. Alternatives:

  • p-Nitrophenyl-β-D-glucuronide : For β-glucuronidases (avances specificity).
  • Fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for higher sensitivity in low-activity samples .
  • Methodological Note : Validate alternatives with parallel assays to ensure correlation with 4-nitrophenol-based results .

Data Contradictions and Validation

  • Melting Point Variability : reports >300°C, while some suppliers cite lower values. Verify via DSC and cross-reference with certified reference materials.
  • Hygroscopicity : Conflicting storage recommendations (e.g., desiccant vs. refrigeration) should be tested empirically via TGA under lab-specific humidity conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophenol sodium salt dihydrate
Reactant of Route 2
4-Nitrophenol sodium salt dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.